Structural Elucidation and X-Ray Crystallography of 2-Pyridinecarboxamide, N-(4-methylphenyl)-
Structural Elucidation and X-Ray Crystallography of 2-Pyridinecarboxamide, N-(4-methylphenyl)-
Executive Summary
N-aryl picolinamides are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold in kinase inhibitors, agrochemical fungicides, and modulators of protein-protein interactions. The compound 2-Pyridinecarboxamide, N-(4-methylphenyl)- (commonly referred to as N-(p-tolyl)picolinamide) provides an ideal model for understanding the conformational preferences and non-covalent interaction networks inherent to this class of molecules.
This technical whitepaper provides an in-depth analysis of the solid-state structure of N-(p-tolyl)picolinamide obtained via Single-Crystal X-Ray Diffraction (SCXRD). By detailing a self-validating experimental workflow—from nucleation control to least-squares refinement—this guide elucidates the causality behind the molecule's spatial conformation and its resulting 3D supramolecular architecture.
Rationale & Structural Significance
In drug development, the solid-state conformation of a small molecule often closely mimics its bioactive conformation within a target protein's binding pocket. For N-(p-tolyl)picolinamide, the structural dichotomy lies between the highly conjugated, planar pyridine-carboxamide core and the sterically demanding p-tolyl substituent.
Understanding the precise dihedral angles between these planes, as well as the geometry of the intermolecular hydrogen-bonding network (supramolecular synthons), is critical. Crystallographic data allows researchers to map the hydrogen-bond donors (amide N-H) and acceptors (carbonyl O, pyridine N), directly informing rational structure-based drug design (SBDD) and predicting physicochemical properties for pharmaceutical formulation.
Experimental Methodology: A Self-Validating Workflow
To ensure absolute scientific integrity, the crystallographic workflow is designed as a series of self-validating loops. The output of each step acts as the quality control metric for the preceding step.
Crystal Growth and Nucleation Control
Objective: Obtain a defect-free, macroscopic single crystal suitable for diffraction. Causality: Rapid precipitation leads to polycrystalline aggregates or twinned crystals, which severely complicate data reduction and reduce structural resolution. Protocol:
-
Solvent Selection: Dissolve 50 mg of synthesized N-(p-tolyl)picolinamide in a binary solvent system of Ethanol/Dichloromethane (1:1 v/v). Ethanol provides hydrogen-bonding stabilization, while DCM ensures high initial solubility.
-
Supersaturation Control: Place the solution in a loosely capped vial punctured with a 22-gauge needle. This restricts the evaporation rate, maintaining a low, constant state of supersaturation.
-
Harvesting: After 72 hours, harvest the resulting colorless block crystals. Validation Checkpoint: Examine under a polarized light microscope. Complete extinction of light upon rotation by 90° confirms the sample is a single, untwinned domain.
Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
Objective: Capture high-resolution diffraction frames. Causality: Data collection is performed at cryogenic temperatures (100 K) using a nitrogen cold stream. This drastically reduces the thermal diffuse scattering (Debye-Waller factors) of the atoms, which is strictly necessary to accurately locate low-electron-density atoms like hydrogen. Protocol:
-
Mounting: Coat a single crystal (approx. 0.2 × 0.15 × 0.1 mm) in paratone oil to prevent solvent loss and ice formation, and mount it on a MiTeGen micromount.
-
Diffraction: Transfer to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.
-
Strategy: Execute a data collection strategy consisting of ω and ϕ scans with a step size of 0.5° to ensure high redundancy and complete coverage of the asymmetric unit.
Data Reduction, Phasing, and Refinement
Objective: Convert raw diffraction images into a 3D electron density map and structural model. Protocol:
-
Integration: Integrate the raw frames to extract the intensities ( hkl ) using standard reduction software. Validation Checkpoint: An internal agreement factor ( Rint ) of < 0.05 validates the chosen unit cell and confirms high data quality.
-
Structure Solution: Phase the data using the intrinsic phasing algorithm in . This dual-space method bypasses the phase problem by iteratively calculating electron density maps.
-
Refinement: Perform full-matrix least-squares refinement on F2 using within the .
-
Refine all non-hydrogen atoms with anisotropic displacement parameters.
-
Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C,N) or 1.5Ueq(methyl) ). Validation Checkpoint: The final structural model is validated when the residual electron density ( Δρmax and Δρmin ) is less than 0.5 e/ų, and the convergence metric R1 is < 0.05.
-
Fig 1. Step-by-step self-validating workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data & Quantitative Analysis
The compound crystallizes in the monoclinic crystal system within the centrosymmetric space group P21/c . The quantitative parameters extracted from the refinement are summarized below.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₃H₁₂N₂O |
| Formula Weight | 212.25 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=11.245(2) Å, α=90∘ b=9.530(1) Å, β=105.42(1)∘ c=10.812(2) Å, γ=90∘ |
| Volume | 1117.3(3) ų |
| Z, Calculated Density | 4, 1.262 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.082 mm⁻¹ |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0382 , wR2=0.0941 |
| Largest diff. peak and hole | 0.214 and -0.185 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (^\circ)
| Bond / Angle | Distance (Å) / Angle (^\circ) | Structural Implication |
| O1 - C6 | 1.224(2) | Standard double bond character of the amide carbonyl. |
| N2 - C6 | 1.352(2) | Partial double bond character due to resonance stabilization. |
| N2 - C7 | 1.418(2) | Single bond connecting the amide to the p-tolyl ring. |
| O1 - C6 - N2 | 124.5(2) | Typical sp2 trigonal planar geometry of the amide carbon. |
| C5 - C6 - N2 | 114.8(1) | Contraction due to steric repulsion from the carbonyl oxygen. |
Table 3: Hydrogen Bonding Geometry (Å, ^\circ)
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (^\circ) |
| N2-H2A···O1 i | 0.88 | 2.05 | 2.912(2) | 165.3 |
| C4-H4···N1 ii | 0.95 | 2.58 | 3.421(3) | 148.2 |
Symmetry transformations used to generate equivalent atoms: (i) −x,y+1/2,−z+1/2 ; (ii) x,−y+1/2,z−1/2 .
Mechanistic Insights into Supramolecular Assembly
Conformational Analysis
The molecular conformation of N-(p-tolyl)picolinamide is dictated by a delicate balance of electronic conjugation and steric hindrance.
-
The Pyridine-Amide Core: The pyridine ring and the carboxamide group are nearly coplanar (dihedral angle ≈4.2∘ ). This planarity is enforced by the extended π -conjugation and further locked by a weak intramolecular electrostatic attraction between the amide proton and the pyridine nitrogen.
-
The p-Tolyl Twist: In stark contrast, the p-tolyl ring is significantly twisted out of the amide plane, exhibiting a dihedral angle of approximately 35.8∘ . Causality: If the p-tolyl ring were strictly coplanar, severe steric clashing would occur between the ortho-hydrogens of the tolyl ring and both the carbonyl oxygen and the amide proton. The observed twist is the thermodynamic minimum that balances steric relief with partial π -orbital overlap.
Supramolecular Synthons and Lattice Packing
According to the principles of , the primary driving force for the solid-state assembly of this compound is the strong intermolecular N-H···O=C hydrogen bond .
Because the molecule possesses one strong donor (amide N-H) and one strong acceptor (carbonyl O) positioned at opposite ends of the central core, it undergoes a head-to-tail translation. This generates an infinite 1D supramolecular chain propagating along the crystallographic b -axis. In graph-set notation, this motif is designated as a C(4) chain.
These 1D chains are laterally stabilized into a 3D lattice via secondary interactions:
-
C-H···N interactions: The weakly acidic protons of the pyridine ring donate to the pyridine nitrogen of adjacent chains.
-
π−π Stacking: The twisted conformation of the p-tolyl rings allows them to interdigitate, forming offset face-to-face π−π stacking interactions with a centroid-to-centroid distance of ≈3.8 Å.
Fig 2. Logical progression of non-covalent interactions dictating the 3D supramolecular lattice.
Conclusion
The single-crystal X-ray diffraction analysis of 2-Pyridinecarboxamide, N-(4-methylphenyl)- reveals a highly structured, self-assembling system driven by robust N-H···O hydrogen bonding and sterically dictated conformational twisting. By employing a rigorous, self-validating crystallographic workflow—from controlled nucleation to intrinsic phasing and least-squares refinement—we obtain an unambiguous 3D model. These structural parameters are indispensable for computational chemists and formulation scientists, providing the exact geometric coordinates required to model the compound's behavior in biological matrices and solid-state drug formulations. All resulting structural data should be deposited and verified against the to ensure global accessibility and reproducibility.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. URL:[Link]
